
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is a chemical compound with a pyrimidine ring structure. It is known for its applications in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one typically involves the reaction of 2-amino-6-methylpyrimidin-4(3H)-one with appropriate reagents under controlled conditions. One common method includes the use of acetic acid and ethyl acetate in the presence of guanidine nitrate and potassium n-butanolate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylpyrimidin-4(3H)-one: Shares a similar pyrimidine structure but differs in functional groups.
1-(2-methylpyrimidin-4-yl)ethan-1-one: Similar structure but lacks the amino group at the 6-position.
Uniqueness
1-(6-Amino-2-methylpyrimidin-4-yl)ethan-1-one is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H9N3O |
|---|---|
Peso molecular |
151.17 g/mol |
Nombre IUPAC |
1-(6-amino-2-methylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c1-4(11)6-3-7(8)10-5(2)9-6/h3H,1-2H3,(H2,8,9,10) |
Clave InChI |
VERWSUNEILHXQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


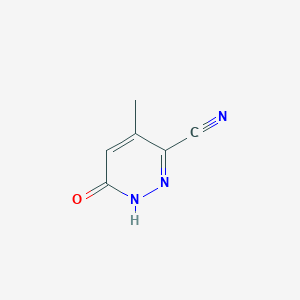
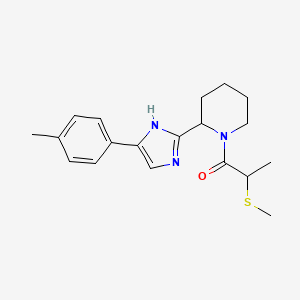
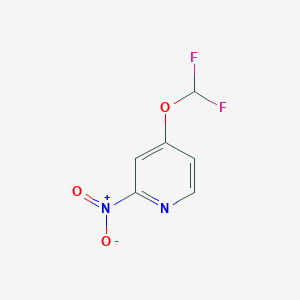
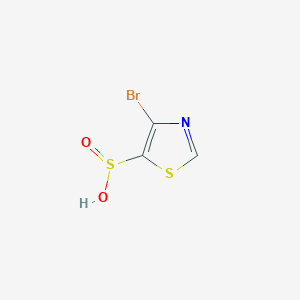


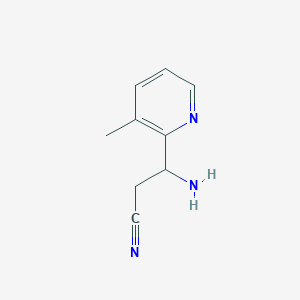
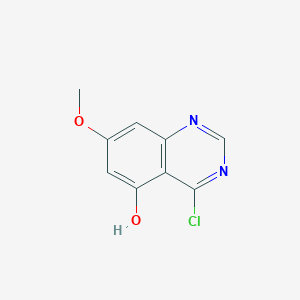

![2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
![Pyrazolo[1,5-a]pyrazin-7-amine](/img/structure/B12965907.png)
amine](/img/structure/B12965911.png)


